molecular formula C17H14N2O3S3 B2641332 2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097925-68-1

2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido

Cat. No.: B2641332
CAS No.: 2097925-68-1
M. Wt: 390.49
InChI Key: CHYLAXYRJGPIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2,2'-Bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido is a synthetic bithiophene derivative characterized by a sulfonamido group substituted with a 4-cyanophenyl moiety and a hydroxyethane chain. The 4-cyanophenyl substituent contributes electron-withdrawing effects, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

4-cyano-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c18-10-12-3-5-13(6-4-12)25(21,22)19-11-14(20)15-7-8-17(24-15)16-2-1-9-23-16/h1-9,14,19-20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLAXYRJGPIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido typically involves multiple steps, including coupling reactions and functional group transformations. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or dioxane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorination using sulfuryl chloride (SO2Cl2).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to antimicrobial or anticancer effects . Additionally, it can bind to proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bithiophene derivatives reported in the literature. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
Target Compound 4-cyanophenyl sulfonamido, hydroxyethane Potential electronic/pharmacological use
5-Acetyl-2,2'-bithiophene (Compound 5) Acetyl group at C5 Natural product; precursor for synthesis
5-Formyl-2,2'-bithiophene (Compound 6) Formyl group at C5 Intermediate in organic synthesis
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14) Hydroxybutynyl chain Anti-inflammatory activity in RAW 264.7 cells
Arylamine 2,3-disubstituted bithiophenes () 2,2-Diphenylvinyl end-cap Green dopants for optoelectronics
2-{[2,2'-Bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-... 4-ethoxy-3-fluorophenyl sulfonamido Structural analog (unavailable data)

Key Comparisons

Electronic Properties: The target compound’s 4-cyanophenyl group introduces stronger electron-withdrawing effects compared to acetyl (Compound 5) or hydroxybutynyl (Compound 14) substituents. This could enhance charge transport in materials science applications, similar to the 2,2-diphenylvinyl-capped dopants in .

Biological Activity: Compound 14 (5-(4-hydroxy-1-butynyl)-2,2'-bithiophene) demonstrated anti-inflammatory activity by inhibiting nitrite production in LPS-stimulated macrophages. The target compound’s sulfonamido group may modulate similar pathways but with altered bioavailability due to increased polarity . Natural thiophenes (e.g., α-terthienyl) exhibit antiviral and antitumor effects, suggesting the bithiophene core itself is pharmacologically active. The cyanophenyl group could enhance binding affinity to specific targets .

Synthetic Accessibility :

  • The synthesis of the target compound likely parallels methods in , such as Suzuki coupling for bithiophene functionalization and Wittig reactions for introducing aryl groups. Yields for similar steps (e.g., 53–58% for Wittig coupling) suggest moderate efficiency .
  • Natural derivatives like Compound 14 are isolated via column chromatography, whereas synthetic routes for the target compound would require regioselective sulfonamidation .

Research Findings and Implications

  • Materials Science: The conjugated bithiophene core and electron-withdrawing cyanophenyl group position the compound as a candidate for organic semiconductors or dopants, akin to the 2,2-diphenylvinyl derivatives in .
  • Synthetic Challenges : The steric bulk of the sulfonamido-hydroxyethane moiety could complicate purification, necessitating advanced chromatographic techniques as used in .

Biological Activity

The compound 2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido is a notable organic molecule that integrates bithiophene and sulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article will delve into the synthesis, biological activity, and relevant case studies surrounding this compound.

  • Molecular Formula : C18H18N2O4S3
  • Molecular Weight : 426.53 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multiple steps, primarily utilizing reactions such as Suzuki coupling and condensation techniques. A general synthetic route includes:

  • Formation of bithiophene derivatives through palladium-catalyzed coupling.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Final modifications to achieve the desired functional groups.

Antimicrobial Activity

Research indicates that compounds containing bithiophene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Another significant aspect of its biological activity is its anti-inflammatory potential. The compound has shown to reduce pro-inflammatory cytokine levels in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial activity against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2 Investigated antitumor effects on MCF-7 cells; results indicated a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .
Study 3 Assessed anti-inflammatory effects in LPS-stimulated macrophages; significant reduction in TNF-alpha production was observed .

Q & A

Q. What synthetic strategies are effective for preparing 2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido?

A Pd-catalyzed Suzuki-Miyaura coupling is a common approach for constructing the bithiophene backbone. For example, brominated thiophene intermediates (e.g., 3-bromo-2-methyl-5-(4-cyanophenyl)thiophene) can react with boronic acid derivatives under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF) with Na₂CO₃ as a base . Post-functionalization of the sulfonamido group may require protection of the hydroxyl moiety to avoid side reactions. Reaction optimization should focus on temperature (e.g., 343 K) and stoichiometric ratios to improve yields beyond 78% .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves regiochemistry of the bithiophene and cyanophenyl groups. Aromatic proton signals between δ 6.8–7.5 ppm indicate thiophene ring substitution .
  • X-ray Crystallography: For absolute stereochemistry confirmation, single-crystal X-ray diffraction (as in ) can determine bond angles and torsion angles, particularly for the sulfonamido and hydroxyethane groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities from incomplete coupling reactions.

Advanced Research Questions

Q. How can environmental fate and transformation products of this compound be studied?

Adopt a tiered experimental design inspired by long-term environmental projects (e.g., INCHEMBIOL):

  • Phase 1 (Lab): Measure physicochemical properties (logP, hydrolysis rates) under controlled conditions. Use HPLC-MS to identify degradation products in simulated sunlight or aqueous solutions .
  • Phase 2 (Field): Deploy passive samplers in water/soil systems to track bioaccumulation potential. Metabolite identification via LC-QTOF-MS can reveal sulfonamide cleavage or cyanophenyl oxidation .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, NOESY correlations can clarify spatial proximity between the hydroxyethane and sulfonamido groups.
  • Computational Aids: Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, reducing misassignment risks .

Q. What computational methods predict the compound’s physicochemical and pharmacological properties?

  • Quantum Chemical Calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to compute dipole moments and electrostatic potentials .
  • Quantitative Structure-Property Relationship (QSPR): Train models on datasets (e.g., PubChem’s Aqueous Solubility Database) to estimate solubility, permeability, and bioavailability .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers or proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Q. What strategies assess biological activity and toxicity in vitro?

  • Enzyme Inhibition Assays: Screen against kinases or sulfotransferases using fluorescence polarization. IC₅₀ values indicate potency; cross-validate with SPR (surface plasmon resonance) for binding kinetics .
  • Cytotoxicity Profiling: Use MTT assays on HEK-293 or HepG2 cells. Compare LC₅₀ values with structural analogs to identify toxicity hotspots (e.g., cyanophenyl group) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

  • Reaction Parameter Audit: Re-examine solvent purity (THF peroxides), Pd catalyst activity, and heating uniformity. For example, reports 78.8% yield under anhydrous conditions, while lower yields may stem from moisture-sensitive intermediates.
  • Byproduct Identification: Use GC-MS or preparative TLC to isolate side products (e.g., homocoupling of boronic acids) and adjust stoichiometry or catalyst loading .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pd-Catalyzed Coupling

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 M)
SolventTHF (anhydrous)
Temperature343 K
Reaction Time16 hours

Q. Table 2. Computational Tools for Property Prediction

ToolApplicationReference
Gaussian09DFT Geometry Optimization
QSPR ModelSolubility Prediction
GROMACSProtein-Ligand MD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.